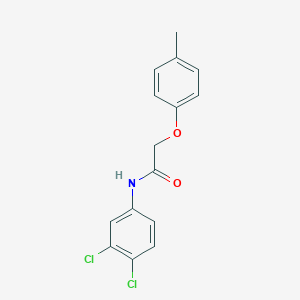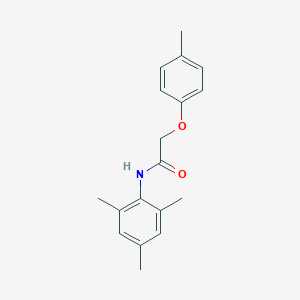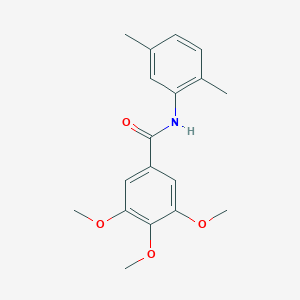
4-chloro-N-(quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(quinolin-8-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 8-aminoquinoline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimizations such as the use of continuous flow reactors and greener solvents may be employed to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and certain types of cancer.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroquinazoline: Another quinoline derivative with similar structural features but different biological activities.
N-quinolin-8-ylbenzamide: Lacks the chloro substituent, leading to different reactivity and applications.
4-methyl-N-quinolin-8-ylbenzamide: Substituted with a methyl group instead of a chloro group, resulting in altered chemical properties.
Uniqueness
4-chloro-N-(quinolin-8-yl)benzamide stands out due to its unique combination of a chloro substituent and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H11ClN2O |
|---|---|
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
4-chloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
Clé InChI |
ZGOLNEGJSWABJV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B311501.png)
![Methyl 2-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B311502.png)





